molecular formula C16H15ClN5O6PS B1203912 8-(4-Chlorophenylthio)-cAMP CAS No. 41941-66-6

8-(4-Chlorophenylthio)-cAMP

Cat. No. B1203912
CAS RN: 41941-66-6
M. Wt: 471.8 g/mol
InChI Key: AAZMHPMNAVEBRE-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-chlorophenylthio)-cAMP is a 3',5'-cyclic purine nucleotide that is 3',5'-cyclic AMP in which the hydrogen at position 2 on the purine fragment is replaced by a 4-chlorophenylthio group. It has a role as a protein kinase agonist. It is a 3',5'-cyclic purine nucleotide, an adenyl ribonucleotide, an organochlorine compound and an aryl sulfide. It derives from a 3',5'-cyclic AMP.

Scientific Research Applications

Thromboxane Receptor Antagonism

8-(4-Chlorophenylthio)-cAMP (8-pCPT-cAMP) has been identified as a potential thromboxane receptor antagonist. This compound can induce a shift in the concentration response curve for thromboxane mimetics, impacting vascular tension and platelet aggregation without affecting responses to other stimuli like noradrenaline. This indicates a potential role for 8-pCPT-cAMP in vascular and platelet-related research (Sand et al., 2010).

Influence on Nucleoside Transport and Adenosine Receptors

8-pCPT-cAMP and its derivatives can inhibit the equilibrative nucleoside transporter 1 (ENT1) and activate A2A adenosine receptors. This suggests that these compounds might have implications in studying nucleoside transport mechanisms and adenosine receptor functions, which are important in numerous physiological processes (Waidmann et al., 2009).

Neurological Research

8-pCPT-cAMP has been used in studies involving neuroblastoma X glioma hybrid cells, influencing the morphological differentiation and electrical activity of these cells. This demonstrates its potential application in neurological research, particularly in understanding neuronal properties and activities (Reiser & Hamprecht, 1982).

Inhibition of Specific Phosphodiesterases

8-pCPT-cAMP is also a potent inhibitor of specific phosphodiesterases like the cyclic GMP-specific phosphodiesterase (PDE VA). This finding is significant for studies exploring the regulation of cyclic nucleotide signaling pathways and their roles in various cellular processes (Connolly et al., 1992).

Regulation of Gene Expression

Research has shown that 8-pCPT-cAMP can significantly alter gene expression, affecting thousands of genes. This includes the regulation of cell cycle genes and transcriptional networks, indicating its use in studies related to gene regulation and expression patterns (Zambon et al., 2005).

Impact on Sertoli Cells

In studies involving Sertoli cells isolated from transgenic mice, 8-pCPT-cAMP demonstrated significant effects on various biochemical parameters, indicating its relevance in reproductive biology and the study of cellular responses to hormonal signals (Bhaskar, 2013).

properties

CAS RN

41941-66-6

Product Name

8-(4-Chlorophenylthio)-cAMP

Molecular Formula

C16H15ClN5O6PS

Molecular Weight

471.8 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C16H15ClN5O6PS/c17-7-1-3-8(4-2-7)30-16-21-10-13(18)19-6-20-14(10)22(16)15-11(23)12-9(27-15)5-26-29(24,25)28-12/h1-4,6,9,11-12,15,23H,5H2,(H,24,25)(H2,18,19,20)/t9-,11-,12-,15-/m1/s1

InChI Key

AAZMHPMNAVEBRE-SDBHATRESA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O

SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O

Canonical SMILES

C1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)O)OP(=O)(O1)O

Other CAS RN

41941-66-6

synonyms

8-((4-chlorophenyl)thio)cyclic-3',5'-AMP
8-(4-chlorophenylthio)cAMP
8-(4-chlorothiophenyl)cyclic AMP
8-(p-chlorophenylthio)cyclic-3',5'-AMP
8-CPT-cAMP
8-CTP-cAMP
8-parachlorophenylthio cAMP
Rp-CPT-cAMPS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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